molecular formula C20H16ClFN4O3 B6575432 N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1105226-19-4

N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6575432
CAS No.: 1105226-19-4
M. Wt: 414.8 g/mol
InChI Key: LXADHHSNRMYJNH-UHFFFAOYSA-N
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Description

This product, N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, is a chemical compound provided for research purposes. The specific biochemical and physiological properties, mechanism of action, and primary research applications for this molecule are currently not detailed in the available scientific literature. Researchers are encouraged to consult specialized databases and primary literature for further information. This product is intended for laboratory research and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3/c21-14-5-2-7-16(11-14)23-20(29)25-24-18(27)17-8-3-9-26(19(17)28)12-13-4-1-6-15(22)10-13/h1-11H,12H2,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXADHHSNRMYJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () and N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide . Key differences include:

  • Halogen substitution : The target compound contains 3-chlorophenyl and 3-fluorophenyl groups, whereas analogues in feature bromine or chlorine at the 3-position of the phenyl ring. Fluorine’s high electronegativity may enhance dipole interactions and metabolic stability compared to chlorine or bromine.
  • Substituent position : The target compound has a 3-fluorobenzyl group directly attached to the pyridine ring, unlike the 2-methyl-substituted phenyl groups in analogues. This introduces steric bulk and alters π-conjugation pathways.
  • Functional groups: The urea linker in the target compound (vs.

Conformational and Crystallographic Differences

  • Planarity : The analogue in exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings) due to π-conjugation via the amide bridge. The target compound’s benzyl substituent may disrupt planarity, reducing conjugation and affecting solubility or crystallinity.
  • Hydrogen bonding : Analogues form centrosymmetric dimers via N–H⋯O bonds (Table 2 in ). The urea group in the target compound may facilitate stronger intermolecular interactions, influencing crystal packing or stability .

Data Tables

Table 1: Structural Comparison of Pyridinecarboxamide Derivatives

Property Target Compound N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Halogen substituents 3-Cl (phenylurea), 3-F (benzyl) 3-Br (phenyl) 3-Cl (phenyl)
Functional groups Urea, carboxamide Amide Amide
Dihedral angle (aromatic rings) Not reported 8.38° Similar to bromo analogue
Hydrogen bonding Potential N–H⋯O (urea) and C–H⋯F interactions N–H⋯O (amide) dimer formation N–H⋯O (amide) dimer formation

Research Findings

  • Structural insights : The halogen and substituent positioning in the target compound may enhance binding to hydrophobic pockets in biological targets compared to simpler analogues. The urea group could improve solubility via hydrogen bonding .
  • Synthetic challenges : The benzyl group may necessitate higher temperatures or longer reaction times for coupling, as seen in –3 for sterically hindered substrates .
  • Limitations : Crystallographic data for the target compound are unavailable, making direct conformational comparisons speculative. Biological activity data are also absent in the provided evidence.

Q & A

Q. Key Analytical Validation :

  • TLC : Monitor intermediate formation (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • NMR : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–12 ppm) .

Basic: Which spectroscopic and computational methods are most reliable for structural elucidation?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., dihydropyridine C=O at ~165 ppm in 13C NMR) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions stabilizing the lactam ring) .
  • FTIR : Identify functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
  • Computational Tools :
    • DFT Calculations : Predict HOMO-LUMO gaps and molecular electrostatic potential (MESP) to assess reactivity .
    • Molecular Dynamics (MD) : Simulate solvent interactions and stability .

Advanced: How can reaction kinetics be studied to optimize the dihydropyridine ring formation?

Methodological Answer:

  • Kinetic Monitoring :
    • Use in-situ FTIR or HPLC to track intermediate consumption rates .
    • Vary temperature (40–120°C) to calculate activation energy via the Arrhenius equation.
  • Solvent Effects : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar) to assess solvent polarity impact .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for accelerated cyclization .

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